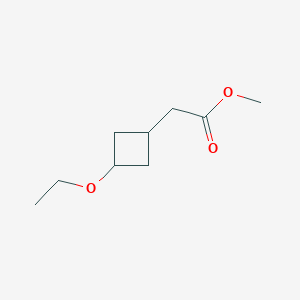

methyl 2-(3-ethoxycyclobutyl)acetate

Description

Methyl 2-(3-ethoxycyclobutyl)acetate is a cyclobutane-derived ester with a methyl ester group and a 3-ethoxycyclobutyl substituent. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated from structural analogs in ). The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of an ethoxy group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally similar compounds to infer its properties and reactivity.

Properties

IUPAC Name |

methyl 2-(3-ethoxycyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-12-8-4-7(5-8)6-9(10)11-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHSIWLJIDSBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-ethoxycyclobutyl)acetate typically involves the esterification of 2-(3-ethoxycyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxycyclobutyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-(3-ethoxycyclobutyl)acetic acid and methanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Hydrolysis: 2-(3-ethoxycyclobutyl)acetic acid and methanol.

Reduction: 2-(3-ethoxycyclobutyl)ethanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 2-(3-ethoxycyclobutyl)acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

- Esterification Reactions : The compound can be used to synthesize other esters, which are valuable in the production of fragrances and flavorings.

- Cyclization Reactions : It can undergo cyclization to form cyclic compounds that are often more biologically active than their linear counterparts.

Case Study: Synthesis of Novel Esters

A study demonstrated the use of this compound in synthesizing a series of novel esters with enhanced olfactory properties. The reaction conditions were optimized to yield high purity products, which were then evaluated for their sensory characteristics.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its structural characteristics that may confer biological activity. Research has shown that derivatives of this compound exhibit:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anti-inflammatory Properties : Certain formulations have demonstrated the ability to reduce inflammation in preclinical models.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound Derivative A | Antimicrobial | 25 |

| This compound Derivative B | Anti-inflammatory | 15 |

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a pesticide or herbicide. Its efficacy against specific pests and its environmental impact are areas of ongoing research.

Case Study: Pesticidal Efficacy

A recent investigation assessed the effectiveness of this compound as a pesticide against common agricultural pests. The study found that formulations containing this compound significantly reduced pest populations compared to untreated controls.

Environmental Impact and Safety

Understanding the environmental impact and safety profile of this compound is crucial for its application in various industries. Studies have indicated:

- Low Toxicity Levels : Toxicological assessments show that this compound exhibits low toxicity levels in aquatic environments.

- Biodegradability : Preliminary studies suggest that it may degrade effectively in natural settings, reducing the risk of long-term ecological harm.

Data Table: Toxicity Assessment Results

| Endpoint | Value |

|---|---|

| LC50 (96h, fish) | >1000 mg/L |

| Biodegradation Rate | >80% within 28 days |

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxycyclobutyl)acetate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can undergo nucleophilic attack. In biological systems, its interactions with enzymes and receptors are of interest, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutyl Ring

Table 1: Structural and Physical Properties of Cyclobutyl Acetate Derivatives

Key Observations :

- Polarity: The ethoxy group in the target compound reduces polarity compared to hydroxy or amino analogs, enhancing lipid solubility .

- Reactivity : Fluorinated derivatives (e.g., 3,3-difluoro) exhibit unique reactivity in cross-coupling reactions due to electron-withdrawing effects .

- Stability: Hydroxy and amino substituents increase susceptibility to oxidation or hydrolysis compared to ethoxy .

Comparison with Non-Cyclobutyl Esters

Table 2: Functional Group Comparisons

Key Differences :

Table 3: Hazard Profiles of Related Esters

*Safety data for the target compound is extrapolated from structurally related esters, such as methyl acetoacetate and allyl ethers .

Biological Activity

Methyl 2-(3-ethoxycyclobutyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an ethoxy group and an acetate moiety. This unique structure may contribute to its biological activity, particularly in modulating enzymatic pathways and cellular processes.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its effects on inflammation, cancer cell proliferation, and metabolic regulation.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives with cyclobutane rings have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In one study, certain analogs demonstrated IC50 values against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

Anticancer Activity

This compound also holds promise as an anticancer agent. Studies involving similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a related compound was shown to significantly increase apoptotic signals in breast cancer cell lines .

The mechanisms underlying the biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins.

- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in malignant cells.

- Metabolic Regulation : Similar compounds have been shown to modulate metabolic pathways by influencing NAD+ levels through NAMPT activation .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Inflammation : A study focused on the anti-inflammatory effects of cyclobutane derivatives found that this compound reduced PGE2 levels significantly in RAW264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound led to a decrease in proliferation rates in various cancer cell lines, suggesting its role as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.